Ethyl 3-Chloroquinoline-2-carboxylate

Antibacterial Medicinal Chemistry Structure-Activity Relationship

Ethyl 3-chloroquinoline-2-carboxylate is a regiospecific quinoline scaffold whose C-3 chloro substituent delivers a documented 2-fold MIC reduction against S. aureus, S. pneumoniae, S. pyogenes, and E. faecalis versus unsubstituted analogs. The quinoline-2-carboxylate core is validated for NDM-1 metallo-β-lactamase inhibitor development, potentiating meropenem against carbapenem-resistant Enterobacteriaceae. Unlike regioisomeric ethyl 2-chloroquinoline-3-carboxylate, selective C-3 derivatization enables focused library synthesis—critical where substitution patterns dictate bioactivity. Patent filings have grown 40% since 2020, driven by photodynamic therapy and bioimaging applications. The built-in chloro handle provides a quantifiable potency foundation, eliminating scaffold-selection guesswork from your discovery workflow.

Molecular Formula C12H10ClNO2
Molecular Weight 235.66 g/mol
Cat. No. B11716503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-Chloroquinoline-2-carboxylate
Molecular FormulaC12H10ClNO2
Molecular Weight235.66 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC2=CC=CC=C2C=C1Cl
InChIInChI=1S/C12H10ClNO2/c1-2-16-12(15)11-9(13)7-8-5-3-4-6-10(8)14-11/h3-7H,2H2,1H3
InChIKeyOQDUMQUZZOUPDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Chloroquinoline-2-carboxylate: Core Chemical Identity and Procurement Baseline


Ethyl 3-Chloroquinoline-2-carboxylate (CAS: 2006277-01-4) is a synthetic heterocyclic compound within the quinoline-2-carboxylate ester subclass, characterized by a C-3 chloro substituent and a C-2 ethyl ester group. Its molecular formula is C₁₂H₁₀ClNO₂ (MW 235.67) . The compound serves as a versatile synthetic intermediate in medicinal chemistry, with documented utility in preparing antimicrobial agents and fluorescence probes for bioimaging applications . Structurally, the 3-chloro substitution pattern distinguishes it from other regioisomeric chloroquinoline carboxylates, imparting unique electronic and steric properties that influence both reactivity and biological target engagement [1].

Why Ethyl 3-Chloroquinoline-2-carboxylate Cannot Be Replaced by Generic Quinoline-2-carboxylates


Substituting Ethyl 3-Chloroquinoline-2-carboxylate with other quinoline-2-carboxylate esters is not scientifically justifiable due to the critical role of the C-3 chloro substituent in dictating biological potency and spectrum. As established in US Patent 20060041123A1, quinoline derivatives bearing a chloro group at the 3-position exhibit quantifiably enhanced antibacterial activity compared to their unsubstituted counterparts, with a documented two-fold reduction in minimum inhibitory concentrations (MIC) against key Gram-positive pathogens [1]. Regioisomeric analogs, such as ethyl 2-chloroquinoline-3-carboxylate, possess distinct electronic configurations and reaction profiles, leading to divergent biological outcomes and synthetic utility [2]. Therefore, generic substitution without experimental validation introduces unacceptable variability in both research reproducibility and downstream application performance.

Quantitative Differentiation Evidence for Ethyl 3-Chloroquinoline-2-carboxylate Against Structural Analogs


Enhanced Antibacterial Potency: 3-Chloro Substitution Confers 2-Fold MIC Reduction Versus Unsubstituted Quinoline Core

Comparative analysis of quinoline and naphthyridine derivatives reveals that the presence of a chloro substituent at the 3-position significantly enhances antibacterial activity relative to unsubstituted analogs. According to US Patent 20060041123A1, 3-chloro-substituted quinoline derivatives demonstrate approximately a two-fold reduction in minimum inhibitory concentration (MIC) values against Staphylococcus aureus, Streptococcus pneumoniae, Streptococcus pyogenes, and Enterococcus faecalis compared to their 3-unsubstituted counterparts [1]. This quantifiable potency gain is attributed to the electronic and steric contributions of the C-3 chlorine atom, which optimizes target binding interactions.

Antibacterial Medicinal Chemistry Structure-Activity Relationship

Regioisomeric Divergence: Ethyl 3-Chloroquinoline-2-carboxylate Versus Ethyl 2-Chloroquinoline-3-carboxylate in Synthetic Utility

Ethyl 3-chloroquinoline-2-carboxylate and its regioisomer ethyl 2-chloroquinoline-3-carboxylate are not interchangeable synthetic intermediates due to fundamentally different reactivity profiles dictated by chlorine position. The 2-chloro isomer is typically synthesized via POCl₃ treatment of 2-oxoquinoline-3-carboxylate precursors, a pathway not applicable to the 3-chloro-2-carboxylate scaffold [1]. Furthermore, the 2-chloro function in quinoline-3-carboxylates can be selectively replaced by nucleophiles such as 2-aminothiazole or 2-aminopyridine to generate 2-(thiazol-2-yl)aminoquinoline-3-carboxylic acid derivatives, a transformation that exploits the distinct leaving group capacity of the C-2 position [2]. The 3-chloro-2-carboxylate isomer presents a different electrophilic site distribution, enabling alternative derivatization strategies.

Organic Synthesis Heterocyclic Chemistry Building Block Selection

Antioxidant Activity Benchmarking: Chloroquinoline Analogs Exhibit Sub-micromolar IC₅₀ Values in Radical Scavenging Assays

While direct antioxidant data for ethyl 3-chloroquinoline-2-carboxylate is not available, a closely related class of chloroquinoline analogs provides a benchmark for expected antioxidant performance. In a 2021 study published in the Journal of Chemistry, chloroquinoline analogs were evaluated for DPPH radical scavenging activity. The most active compound (Compound 6) demonstrated an IC₅₀ value of 0.31 mol/L, outperforming ascorbic acid (IC₅₀ = 2.41 mol/L) by approximately 7.8-fold [1]. This class-level evidence indicates that appropriately substituted chloroquinolines possess intrinsic radical scavenging capacity, and the 3-chloro-2-carboxylate scaffold provides a modifiable core for further optimization.

Antioxidant Free Radical Scavenging Biological Evaluation

Patent Growth Trajectory: 40% Increase in Filings Involving Ethyl 3-Chloroquinoline-2-carboxylate Since 2020

Market intelligence data indicates a 40% growth in patent filings involving ethyl 3-chloroquinoline-2-carboxylate since 2020, with particular emphasis on photodynamic therapy and bioimaging technologies . This upward trajectory contrasts with the relatively flat patent activity observed for simpler, unsubstituted quinoline-2-carboxylate esters over the same period, suggesting that the 3-chloro-2-carboxylate scaffold is gaining traction as a preferred building block for innovative therapeutic and diagnostic applications.

Intellectual Property Research Trends Drug Discovery

NDM-1 β-Lactamase Inhibition: Quinoline-2-carboxylate Scaffold Demonstrates Clinically Relevant Potentiation of Carbapenem Antibiotics

A 2023 study in the Journal of Medicinal Chemistry established that quinoline-2-carboxylate derivatives function as potent zinc-binding inhibitors of New Delhi metallo-β-lactamase-1 (NDM-1), a clinically significant enzyme conferring carbapenem resistance [1]. The most active 8-hydroxy- and 8-sulfonamido-quinoline-2-carboxylic acid derivatives significantly reduced the minimum inhibitory concentrations (MIC) of meropenem for multidrug-resistant bacterial strains expressing blaNDM-1. Notably, these compounds exhibited little to no inhibition of human zinc-binding enzymes, demonstrating target selectivity [1]. Ethyl 3-chloroquinoline-2-carboxylate serves as a direct precursor to the carboxylic acid form of this validated pharmacophore, providing an entry point for developing next-generation β-lactamase inhibitors.

Antibiotic Resistance β-Lactamase Inhibitors Metallo-β-lactamases

Optimal Research and Industrial Use Cases for Ethyl 3-Chloroquinoline-2-carboxylate


Antibacterial Lead Optimization Leveraging 3-Chloro Potency Advantage

Ethyl 3-chloroquinoline-2-carboxylate is optimally deployed as a core scaffold in antibacterial discovery programs targeting Gram-positive pathogens. As documented in US Patent 20060041123A1, the 3-chloro substitution confers a two-fold MIC reduction against S. aureus, S. pneumoniae, S. pyogenes, and E. faecalis compared to unsubstituted quinoline derivatives [1]. Researchers can use this compound as a starting point for structure-activity relationship (SAR) studies, confident that the built-in chloro substituent provides a quantifiable potency foundation that accelerates the identification of development candidates.

Synthesis of NDM-1 β-Lactamase Inhibitors to Combat Carbapenem Resistance

The quinoline-2-carboxylate core, accessible via hydrolysis of ethyl 3-chloroquinoline-2-carboxylate, has been validated as a privileged scaffold for developing NDM-1 metallo-β-lactamase inhibitors. The 2023 Journal of Medicinal Chemistry study demonstrated that optimized quinoline-2-carboxylic acid derivatives significantly potentiate meropenem activity against multidrug-resistant bacteria harboring blaNDM-1, while sparing human zinc-dependent enzymes [1]. This compound is therefore a strategic starting material for medicinal chemistry teams focused on antibiotic adjuvant therapies, particularly those addressing the urgent clinical threat of carbapenem-resistant Enterobacteriaceae.

Building Block for Bioimaging Probes and Photodynamic Therapy Agents

The 40% growth in patent filings involving ethyl 3-chloroquinoline-2-carboxylate since 2020, concentrated in photodynamic therapy and bioimaging technologies, signals its emerging role as a versatile building block for fluorescence-based diagnostic and therapeutic agents [1]. The quinoline core offers favorable photophysical properties including tunable fluorescence emission, while the chloro and ester substituents provide orthogonal handles for further conjugation to targeting moieties or photosensitizers. This compound is well-suited for academic and industrial laboratories developing next-generation optical imaging probes.

Synthetic Intermediate for Position-Specific Derivatization of Quinoline Scaffolds

The regioisomeric specificity of ethyl 3-chloroquinoline-2-carboxylate makes it indispensable for synthetic routes requiring selective functionalization at the C-3 position. In contrast to ethyl 2-chloroquinoline-3-carboxylate, which undergoes nucleophilic substitution at C-2 to yield 2-aminothiazole or 2-aminopyridine derivatives [1], the 3-chloro-2-carboxylate isomer enables distinct derivatization pathways at the C-3 position. This positional orthogonality is critical for constructing focused chemical libraries where precise substitution patterns dictate biological activity.

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